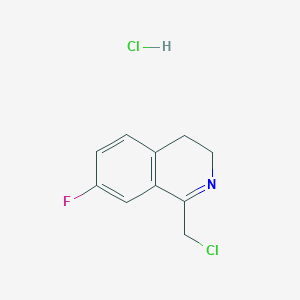

![molecular formula C7H8N2O3S B1452144 3-[(Aminocarbonil)amino]tiofeno-2-carboxilato de metilo CAS No. 51322-68-0](/img/structure/B1452144.png)

3-[(Aminocarbonil)amino]tiofeno-2-carboxilato de metilo

Descripción general

Descripción

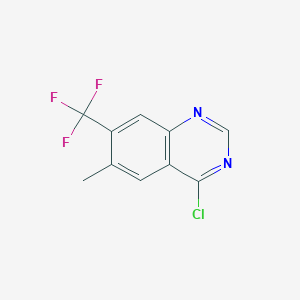

“Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” is a key intermediate in organic synthesis, medicine, dyes, and pesticides . It has a CAS Number of 51322-68-0 and a molecular weight of 201.23 .

Synthesis Analysis

This compound is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs . It reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Molecular Structure Analysis

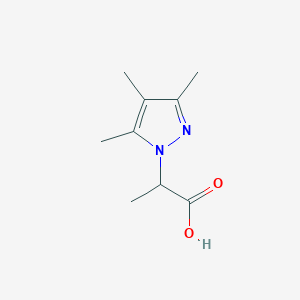

The molecular structure of “Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” is represented by the InChI code1S/C7H9N2O3S/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3,13H,1H3,(H3,8,9,11) . Single crystal X-ray diffraction analysis reveals that it crystallizes in the monoclinic crystal system P2 1 /c space group . Chemical Reactions Analysis

“Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones . It is also used in the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles .Physical And Chemical Properties Analysis

“Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” has a molecular weight of 201.23 .Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

“3-[(Aminocarbonil)amino]tiofeno-2-carboxilato de metilo” (MATC) es un intermedio significativamente importante en productos farmacéuticos . Se utiliza en la producción de una variedad de fármacos, que incluyen:

- Antihipertensivos : Estos son fármacos que se utilizan para tratar la presión arterial alta.

- Antitumorales : Estos son fármacos que se utilizan para tratar diversos tipos de cáncer.

- Anti-integrasa del VIH-1 : Estos son fármacos que se utilizan para inhibir la integrasa del VIH-1, una enzima que permite que el virus integre su material genético en el ADN de la célula infectada.

- Inhibidores del citomegalovirus humano : Estos son fármacos que se utilizan para tratar las infecciones causadas por el citomegalovirus humano.

- Inhibidores del virus de la hepatitis C : Estos son fármacos que se utilizan para tratar las infecciones por hepatitis C.

- Inhibidores del factor Xa : Estos son fármacos anticoagulantes que inhiben el factor Xa, una enzima que juega un papel en la coagulación de la sangre.

- Inhibidores de la activase de PAK4 antineoplásica : Estos son fármacos que se utilizan para inhibir PAK4, una proteína que a menudo se expresa en exceso en las células cancerosas.

- Inhibidores de la fosfatidilinositol 3-quinasa PI3K : Estos son fármacos que se utilizan para inhibir PI3K, una familia de enzimas que participan en funciones celulares como el crecimiento celular, la proliferación, la diferenciación, la motilidad, la supervivencia y el tráfico intracelular, lo que las convierte en un objetivo atractivo para la intervención terapéutica en varios cánceres.

- Fármacos con actividad antitrombótica : Estos son fármacos que se utilizan para reducir la formación de coágulos de sangre.

Síntesis Orgánica

MATC es un intermedio clave en la síntesis orgánica . Se utiliza en la producción de varios compuestos orgánicos debido a su capacidad para participar en diversas interacciones inter e intramoleculares .

Fabricación de Tintes

MATC también se utiliza en la producción de tintes . Los tintes específicos que utilizan MATC como intermedio no se especifican en la literatura disponible.

Producción de Plaguicidas

MATC es un material de partida clave en los productos agroquímicos, que proporciona protección herbicida a través de la tiafulona o el herbicida sulfonilurea .

Síntesis de 4-Nitro y 4-Aminotienilureas

MATC se utiliza en la síntesis de 4-nitro y 4-aminotienilureas . Estos compuestos tienen diversas aplicaciones en la industria química.

Síntesis Total de Alcaloides Quinazolinocarbolínicos

MATC se utiliza en la síntesis total de alcaloides quinazolinocarbolínicos . Estos alcaloides tienen diversas actividades biológicas, incluidos efectos anticancerígenos, antivirales y antiinflamatorios.

Preparación de Análogos de Tienopirimidinona

MATC se utiliza en la preparación de análogos de tienopirimidinona . Estos análogos tienen diversas aplicaciones en química medicinal.

Cristalografía

El análisis de difracción de rayos X de monocristal revela que MATC cristaliza en el sistema cristalino monoclínico grupo espacial P21/c . Esta propiedad lo hace útil en cristalografía, la ciencia experimental de determinar la disposición de los átomos en sólidos cristalinos.

Mecanismo De Acción

The exact mechanism of action of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate is still not fully understood. However, it is believed that Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate interacts with cellular components, such as enzymes, receptors, and transporters, to produce its biological effects. In addition, Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate has been found to interact with a variety of cellular components, such as proteins, lipids, and nucleic acids, which may explain its diverse biological activities.

Actividad Biológica

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In addition, Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate has been found to possess antioxidant, anti-apoptotic, and anti-tumor activities.

Biochemical and Physiological Effects

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate has been found to modulate a variety of biochemical and physiological processes, such as cell proliferation, apoptosis, inflammation, and oxidative stress. In addition, Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate has been found to modulate the expression of a variety of genes, including those involved in cell cycle regulation and apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate has several advantages for lab experiments, including the fact that it is a small molecule, making it easy to synthesize and manipulate. In addition, Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate has been found to interact with a variety of cellular components, making it a promising target for drug development. However, Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate has several limitations, including the fact that its exact mechanism of action is still not fully understood.

Direcciones Futuras

The potential applications of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate are still being explored, and there are several possible future directions for Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate research. These include:

1. Further exploration of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate’s mechanism of action and its interactions with cellular components.

2. Development of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate-based drugs for the treatment of a variety of diseases, such as cancer, inflammation, and infection.

3. Development of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate-based drug delivery systems for the targeted delivery of drugs to specific tissues or organs.

4. Development of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate-based diagnostics for the early detection of diseases.

5. Exploration of the potential synergistic effects of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate and other compounds.

6. Exploration of the potential use of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate for gene therapy.

7. Exploration of the potential use of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate for regenerative medicine.

8. Exploration of the potential use of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate for tissue engineering.

9. Exploration of the potential use of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate for the production of biofuels.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes .

Análisis Bioquímico

Biochemical Properties

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with hydrolases and transferases, which are enzymes involved in hydrolysis and transfer of functional groups, respectively. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex .

Cellular Effects

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling. By affecting kinase activity, methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate involves its binding interactions with biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. For instance, it can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access. Additionally, methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity .

Metabolic Pathways

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and transferases, which are responsible for its biotransformation and elimination from the body. The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in target tissues. The localization of methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate within cells can influence its activity and function, as it may concentrate in specific cellular compartments where it exerts its biochemical effects .

Subcellular Localization

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound can be directed to particular organelles, such as the mitochondria or the endoplasmic reticulum, where it interacts with local enzymes and proteins. This subcellular localization is crucial for its activity, as it ensures that the compound reaches its intended targets and exerts its biochemical effects .

Propiedades

IUPAC Name |

methyl 3-(carbamoylamino)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3H,1H3,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUFQJYBYNOYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)

![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)

![Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1452067.png)

![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)